molecular formula C15H13N5O3S B2509574 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795089-39-2

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2509574
CAS No.: 1795089-39-2
M. Wt: 343.36
InChI Key: AMXVTFHAVXGERU-UHFFFAOYSA-N
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Description

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a combination of triazole, azetidine, and thiazolidine rings

Mechanism of Action

Target of Action

The primary targets of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione are likely to be various enzymes and receptors in the biological system . Triazole compounds, which this molecule is a part of, are known to bind readily with these targets, exhibiting versatile biological activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to the inhibition or activation of the enzyme, resulting in changes in the biological system .

Biochemical Pathways

Triazole compounds are known to have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics . They undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation could affect various biochemical pathways and their downstream effects.

Pharmacokinetics

Triazole compounds are known to have a broad range of applications in biomedicinal, biochemical, and material sciences . They are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, if the compound inhibits an enzyme, it could prevent the enzyme from catalyzing its reaction, leading to changes in the cellular processes that depend on that reaction .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules, and the temperature. For example, the transformation between the enol and keto forms of triazole compounds after excited-state proton transfer could be influenced by these environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Properties

IUPAC Name

3-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c21-13-9-24-15(23)19(13)11-7-18(8-11)14(22)12-6-16-20(17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXVTFHAVXGERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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